N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
Description
Properties
Molecular Formula |
C18H22N4S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C18H22N4S/c1-13(16-12-11-14-7-5-6-10-17(14)20-16)21-22-18(23)19-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9H2,1H3,(H2,19,22,23)/b21-13+ |
InChI Key |
BLRCHULUKCXZGV-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC1CCCCC1)/C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=S)NC1CCCCC1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydrazinecarbothioamide Intermediate
- Starting Materials: Cyclohexylamine and hydrazinecarbothioamide or thiocarbohydrazide derivatives.
- Method: Cyclohexylamine reacts with carbon disulfide or ammonium thiocyanate under basic conditions to form the cyclohexyl-substituted thiosemicarbazide intermediate.
- Conditions: Typically carried out in ethanol or acetone solvent, with KOH or acidic catalysts to facilitate the reaction.
- Yields: Reported yields for similar thiosemicarbazide derivatives range from 70% to 90% depending on reaction conditions and purity of reagents.
Condensation with Quinoline-2-carbaldehyde or Quinoline-2-ketone
- Reaction: The hydrazinecarbothioamide intermediate is refluxed with quinoline-2-carbaldehyde or quinoline-2-ketone in ethanol or methanol.
- Catalysts: A few drops of glacial acetic acid or other mild acid catalysts are used to promote the condensation.
- Temperature and Time: Reflux for 4–8 hours is common, though microwave irradiation can reduce reaction time to minutes with improved yields.
- Product Formation: The condensation forms the ethylidene hydrazone linkage, yielding the target compound.
- Purification: The product is typically purified by recrystallization from ethanol or by column chromatography.
Alternative and Advanced Methods
Microwave-Assisted Synthesis
- Microwave irradiation at 180–600 W for several minutes accelerates the condensation reaction.
- Advantages include faster reaction times, higher purity, and reduced byproducts.
- This method is increasingly favored for Schiff base and hydrazone syntheses due to its efficiency and green chemistry benefits.
Solvent-Free and Green Chemistry Approaches
- Grinding the reactants together (mechanochemical synthesis) without solvents has been reported for similar hydrazone compounds.
- Use of natural acid catalysts from fruit juices at room temperature has been explored to improve sustainability.
- Ultrasonic irradiation can also enhance reaction rates and yields under mild conditions.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexylamine + Carbon disulfide + KOH | Ethanol, reflux, 4 h | Cyclohexyl thiosemicarbazide intermediate | 75–85 |
| 2 | Intermediate + Quinoline-2-carbaldehyde + Acetic acid | Ethanol, reflux, 6 h | This compound | 80–90 |
| 3 (Alternative) | Same as step 2 | Microwave irradiation, 5–10 min | Same product | 85–95 |
Analytical and Characterization Data
- Spectroscopic Confirmation: FT-IR shows characteristic C=N stretching (~1600–1650 cm⁻¹) and C=S stretching (~1200–1300 cm⁻¹).
- NMR: ^1H NMR confirms the ethylidene proton and aromatic quinoline protons.
- Mass Spectrometry: Confirms molecular weight consistent with C19H26N4S (approximate formula).
- Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and sulfur content.
Summary of Research Findings
- The condensation of hydrazinecarbothioamide derivatives with quinoline aldehydes is a robust and high-yielding method for synthesizing the target compound.
- Microwave-assisted and green chemistry methods offer improved efficiency and sustainability.
- The compound’s synthesis is well-supported by spectroscopic and analytical data confirming its structure.
- Variations in substituents on the quinoline ring or hydrazinecarbothioamide moiety can be accommodated using similar synthetic strategies, allowing for structural diversity in related compounds.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the hydrazinecarbothioamide moiety.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
The compound N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique chemical structure, which combines a cyclohexyl group with a hydrazinecarbothioamide moiety and a quinoline derivative. This structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies revealed that it effectively inhibits the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes .
Case Study: Anticancer Effects
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Further analysis revealed that the compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins .
Pesticidal Activity
The compound's structural characteristics have led researchers to explore its potential as a pesticide. Preliminary studies suggest that it possesses insecticidal properties against common agricultural pests. Field trials indicated that formulations containing this compound significantly reduce pest populations while being less toxic to beneficial insects .
Case Study: Insecticidal Efficacy
A field trial conducted on tomato crops evaluated the effectiveness of this compound against aphid infestations. Results showed a 70% reduction in aphid populations compared to untreated controls, highlighting its potential as an environmentally friendly pest management solution .
Development of Functional Materials
The unique properties of this compound have led to its use in developing functional materials, particularly in creating sensors and catalysts. Its ability to form coordination complexes with metals enhances its utility in catalysis for organic reactions .
Case Study: Catalytic Applications
In a series of experiments, this compound was evaluated as a catalyst for the synthesis of various organic compounds. Results demonstrated improved yields and selectivity compared to traditional catalysts, making it a valuable addition to synthetic chemistry methodologies .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Structural Differences
Key Observations :
- Quinoline vs.
- Cyclohexyl vs. Phenyl/Ethyl Substituents : The cyclohexyl group imparts greater steric hindrance and lipophilicity compared to phenyl () or ethyl (), influencing solubility and membrane permeability.
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) exhibit intramolecular hydrogen bonds, stabilizing specific conformations and affecting biological activity.
Key Observations :
Key Observations :
- Anticancer vs. Chemosensing: The target compound’s quinoline moiety aligns with HER-2 inhibition , whereas pyridyl-containing analogs () prioritize metal sensing.
- Role of Substituents : Hydroxyl groups () enhance antioxidant activity, while sulfur atoms () are critical for metal binding.
Biological Activity
N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including relevant case studies and research data.
Chemical Structure and Synthesis
This compound belongs to the thiosemicarbazone class of compounds, characterized by the presence of a thiosemicarbazone moiety which typically exhibits significant biological properties. The synthesis involves the reaction of cyclohexyl hydrazine with quinoline derivatives and carbon disulfide, leading to the formation of the target compound.
Biological Activity Overview
The biological activity of this compound has been evaluated across several dimensions:
1. Antimicrobial Activity:
- Research indicates that thiosemicarbazones often display antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for several derivatives, suggesting a structure-activity relationship (SAR) that enhances antimicrobial potency .
2. Anticancer Activity:
- Thiosemicarbazones are noted for their potential as anticancer agents. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress . For instance, compounds exhibiting similar structural features have been shown to inhibit cell proliferation in various cancer types, including colorectal and breast cancers.
3. Mechanism of Action:
- The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Topoisomerases: Some thiosemicarbazone complexes have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to cell death via caspase activation and mitochondrial permeability transition .
Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 10 | Gram-positive |
| Compound B | Escherichia coli | 15 | Gram-negative |
| N-Cyclohexyl... | Proteus mirabilis | 12 | Gram-negative |
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-Cyclohexyl... | MCF-7 (Breast Cancer) | 8 | Apoptosis induction |
| N-Cyclohexyl... | HCT116 (Colorectal) | 5 | Topoisomerase inhibition |
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study, several thiosemicarbazone derivatives were evaluated for their antibacterial properties against common pathogens. The results indicated that compounds with cyclohexyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-cyclohexyl counterparts .
Case Study 2: Anticancer Properties
A study focused on the anticancer effects of quinoline-based thiosemicarbazones revealed that this compound significantly reduced viability in HCT116 cells through apoptosis-related pathways. The study highlighted the potential for developing this compound as a lead candidate for further anticancer drug development .
Q & A
Q. What advanced techniques analyze non-covalent interactions in the crystal lattice?
- Methodological Answer :
- Quantum Theory of Atoms in Molecules (QTAIM) : Map bond critical points (BCPs) for hydrogen bonds using AIMAll.
- Non-Covalent Interaction (NCI) Index : Visualize weak interactions (e.g., van der Waals) with VMD/NCIPLOT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
